molecular formula C6H8N2OS B13115386 6-Methoxy-3-methylpyrimidine-4(3H)-thione

6-Methoxy-3-methylpyrimidine-4(3H)-thione

Cat. No.: B13115386
M. Wt: 156.21 g/mol
InChI Key: YQEFQLBHGGDYKP-UHFFFAOYSA-N
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Description

6-Methoxy-3-methylpyrimidine-4(3H)-thione is a heterocyclic compound that features a pyrimidine ring with a methoxy group at the 6-position, a methyl group at the 3-position, and a thione group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-methylpyrimidine-4(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6-methoxy-3-methylpyrimidine-4(3H)-one with a sulfurizing agent such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent. The reaction is usually carried out in an inert solvent like toluene or xylene at elevated temperatures to facilitate the formation of the thione group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-methylpyrimidine-4(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.

    Reduction: The compound can be reduced to yield the corresponding thiol or hydroxy derivative.

    Substitution: The methoxy and methyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and hydroxy derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

6-Methoxy-3-methylpyrimidine-4(3H)-thione has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 6-Methoxy-3-methylpyrimidine-4(3H)-thione exerts its effects is primarily through its interaction with specific molecular targets. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound’s ability to undergo various chemical reactions allows it to modulate biological pathways and exert therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxy-3-methylpyrimidine-4(3H)-one: Similar structure but with a keto group instead of a thione group.

    3-Methyl-4(3H)-pyrimidinone: Lacks the methoxy group at the 6-position.

    6-Methoxy-4(3H)-pyrimidinone: Lacks the methyl group at the 3-position.

Uniqueness

6-Methoxy-3-methylpyrimidine-4(3H)-thione is unique due to the presence of both methoxy and methyl groups along with the thione group, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C6H8N2OS

Molecular Weight

156.21 g/mol

IUPAC Name

6-methoxy-3-methylpyrimidine-4-thione

InChI

InChI=1S/C6H8N2OS/c1-8-4-7-5(9-2)3-6(8)10/h3-4H,1-2H3

InChI Key

YQEFQLBHGGDYKP-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC(=CC1=S)OC

Origin of Product

United States

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